Sulfonylpyridine ITK Inhibitor 4i: Sub-Nanomolar Affinity and 15-Fold Cellular Activity Improvement Over Parent Scaffold 2
In a structure-activity relationship study of sulfonylpyridine ITK inhibitors, compound 4i—which incorporates the 4-amino-2-(methylsulfonyl)pyridine core motif—demonstrated sub-nanomolar binding affinity against ITK and a 15-fold improvement in cellular activity in a Jurkat T-cell assay compared to the earlier benzylpyrimidine lead compound 2 [1].
| Evidence Dimension | Cellular ITK inhibition activity |
|---|---|
| Target Compound Data | IC50 = 180 nM (Jurkat cell-based assay) |
| Comparator Or Baseline | Compound 2: IC50 ~ 2.7 μM (estimated 15-fold difference) |
| Quantified Difference | 15-fold improvement in IC50 |
| Conditions | Jurkat T-cell line; inhibition of PLCγ1 phosphorylation measured by immunoblot |
Why This Matters
This demonstrates that the 4-amino-2-(methylsulfonyl)pyridine scaffold, when elaborated into the optimized sulfonylpyridine 4i, delivers a >10-fold cellular potency gain over an earlier lead series, which directly impacts the procurement decision for researchers requiring potent cellular ITK inhibition.
- [1] Trani G, Barker JJ, Bromidge SM, et al. Design, synthesis and structure-activity relationships of a novel class of sulfonylpyridine inhibitors of Interleukin-2 inducible T-cell kinase (ITK). Bioorg Med Chem Lett. 2014;24(24):5818-5823. doi:10.1016/j.bmcl.2014.10.020 View Source
